molecular formula C17H18BrNO3 B2516163 2-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide CAS No. 1798514-73-4

2-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide

Cat. No.: B2516163
CAS No.: 1798514-73-4
M. Wt: 364.239
InChI Key: OFDDXQGETWLUMI-UHFFFAOYSA-N
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Description

2-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide is a synthetic benzamide derivative supplied for early-discovery research. This compound is provided with a minimum purity of 90% and is identified by CAS Number 1798514-73-4 . It has a molecular formula of C₁₇H₁₈BrNO₃ and a molecular weight of 364.23 g/mol . Benzamide scaffolds are of significant interest in medicinal chemistry for their potential to interact with biologically relevant targets . For instance, structurally similar compounds have been investigated for their role as inhibitors in the Hedgehog (Hh) signaling pathway by targeting the Smoothened (Smo) receptor, a key area in cancer research . Other research explores benzamide derivatives as antimitotic agents that target tubulin polymerization, disrupting cell division . This makes such compounds valuable tools for probing cellular mechanisms and developing novel therapeutic strategies. This product is sold on an "as-is" basis. As part of a collection of rare and unique chemicals, analytical data is not collected for this item. The buyer assumes responsibility to independently confirm product identity and/or purity. This chemical is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. All sales are final.

Properties

IUPAC Name

2-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO3/c1-21-15-10-6-4-8-13(15)16(22-2)11-19-17(20)12-7-3-5-9-14(12)18/h3-10,16H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDDXQGETWLUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)C2=CC=CC=C2Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide typically involves multiple steps. One common method includes the bromination of a precursor compound followed by amide formation. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide exerts its effects involves its interaction with specific molecular targets. The bromine atom and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs and their differences are summarized below:

Compound Name Substituents on Benzamide Core N-Substituent Key Structural Features Reference
Target Compound 2-Bromo 2-Methoxy-2-(2-methoxyphenyl)ethyl Two methoxy groups; bromine at C2 N/A
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) 4-Bromo 4-Methoxy-2-nitrophenyl Nitro group at C2; methoxy at C4
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) None 2-(3,4-Dimethoxyphenyl)ethyl Dimethoxy groups on phenyl; no halogen
2-Bromo-N-[2-(4-methoxyphenyl)ethyl]benzamide 2-Bromo 2-(4-Methoxyphenyl)ethyl Methoxy at C4 (vs. C2 in target compound)
5-Bromo-2-chloro-N-(2-methoxyethyl)benzamide 5-Bromo, 2-Chloro 2-Methoxyethyl Dual halogen substitution; smaller N-group

Key Observations :

  • Halogen Effects : The target compound’s 2-bromo substituent contrasts with 4MNB’s 4-bromo position and 5-Bromo-2-chloro-N-(2-methoxyethyl)benzamide’s dual halogenation. Bromine at C2 may enhance steric hindrance and influence π-π stacking compared to para-substituted analogs .
  • Methoxy Positioning: The 2-methoxy group on the ethyl-linked phenyl ring (target compound) vs.

Key Insights :

  • The target compound’s synthesis likely parallels Rip-B’s method but with modified reagents.
  • Halogenation (e.g., bromine) may reduce reaction yields due to steric effects, as seen in Rip-D’s lower yield (34%) compared to Rip-B (80%) .
Spectroscopic and Crystallographic Data
  • NMR Trends :

    • Rip-B () shows characteristic ¹H NMR signals for dimethoxy groups (δ 3.75–3.85 ppm) and aromatic protons (δ 6.5–7.5 ppm). The target compound would exhibit similar methoxy signals but distinct aromatic splitting due to bromine’s deshielding effect.
    • ’s 2-bromo-N-[2-(4-methoxyphenyl)ethyl]benzamide would differ in aryl proton shifts (C4 vs. C2 methoxy).
  • Crystal Structures :

    • A related compound, N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide (), adopts a chair conformation in the piperazine ring with dihedral angles of 65.5°–70.7° between aromatic planes. This suggests that the target compound’s ethyl-linked methoxyphenyl group may adopt similar torsional angles, influencing binding to biological targets .

Biological Activity

2-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide is an organic compound that has gained attention in medicinal chemistry due to its unique structural features, including a bromine atom and methoxy groups. This compound's molecular formula is C16H18BrNO3C_{16}H_{18}BrNO_3 with a molecular weight of 350.21 g/mol. Its potential biological activities make it a candidate for further pharmacological investigations.

Structural Characteristics

The compound's unique structure is characterized by:

  • Bromine atom: Enhances binding affinity to biological targets.
  • Methoxy groups: Contribute to its solubility and interaction with enzymes and receptors.
  • Benzamide moiety: Known for its role in various biological activities.

Research indicates that 2-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide may interact with various biological targets, including:

  • Enzymes: Potential inhibition or modulation of enzyme activity.
  • Receptors: Binding to specific receptors could influence signaling pathways.

The mechanism of action is likely influenced by the presence of the bromine atom and methoxy groups, which enhance its binding affinity to biological molecules.

Anticancer Activity

Preliminary studies suggest that this compound exhibits anticancer properties . It may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds with similar structural features have shown effectiveness against various cancer cell lines, indicating potential efficacy for 2-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide as well.

Antimicrobial Activity

Research has indicated that derivatives of benzamides, including this compound, may possess antimicrobial properties . The presence of bromine and methoxy groups enhances their interaction with microbial targets, potentially leading to effective inhibition of bacterial growth.

Case Studies

Several studies have explored the biological activity of benzamide derivatives:

  • Study on Benzamide Derivatives : A study reported that benzamide derivatives exhibited significant inhibitory effects on cancer cell lines such as breast and lung cancer cells. The introduction of halogen atoms (like bromine) was found to enhance this activity significantly .
  • Antimicrobial Research : Another investigation focused on the antimicrobial properties of similar benzamide compounds, revealing that modifications at the phenyl ring significantly affected activity against both Gram-positive and Gram-negative bacteria .

Research Findings

A summary of key findings from recent research includes:

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation in cancer lines
AntimicrobialSignificant inhibition against various bacteria
Enzyme InteractionPotential modulation of enzyme activity

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